molecular formula C19H18ClN3O2S B267484 2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide

2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide

Cat. No. B267484
M. Wt: 387.9 g/mol
InChI Key: WSJKSEMNLITADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as CPB-T, has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. 2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and anti-inflammatory and anti-bacterial properties. In addition, 2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide has also been found to have an effect on the immune system, specifically on the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide in laboratory experiments is its potential anti-cancer properties, which could be useful in the development of new cancer treatments. However, one limitation of using 2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide. One potential direction is the development of new drugs based on the anti-cancer properties of 2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide. Another direction is the study of the mechanism of action of 2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide, which could provide insights into the development of new cancer treatments. Additionally, further research is needed to understand the potential toxicity of 2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide and its limitations for use in laboratory experiments.

Synthesis Methods

The synthesis of 2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with N-(4-aminophenyl) pyrrolidine in the presence of triethylamine. This reaction yields 2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide, which can be further purified using column chromatography.

Scientific Research Applications

2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide has anti-cancer properties and can inhibit the growth of cancer cells. In addition, 2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide has also been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for use in the development of new drugs.

properties

Product Name

2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

2-chloro-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H18ClN3O2S/c20-16-6-2-1-5-15(16)17(24)22-19(26)21-14-9-7-13(8-10-14)18(25)23-11-3-4-12-23/h1-2,5-10H,3-4,11-12H2,(H2,21,22,24,26)

InChI Key

WSJKSEMNLITADG-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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